
1-(Ethenyloxy)docosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Ethenyloxy)docosane can be synthesized through the reaction of docosanol with acetylene in the presence of a base. The reaction typically involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of acetylene to form the vinyl ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethenyloxy)docosane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for epoxidation and dihydroxylation, respectively.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or amines can react with the vinyl group under basic or acidic conditions.
Major Products Formed:
Epoxides and diols: from oxidation reactions.
Alkanes: from reduction reactions.
Substituted alkanes: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(Ethenyloxy)docosane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism by which 1-(Ethenyloxy)docosane exerts its effects depends on its chemical structure. The vinyl ether linkage allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Its long alkyl chain provides hydrophobic properties, which can be useful in applications such as surfactants and emulsifiers.
Vergleich Mit ähnlichen Verbindungen
1-(Ethenyloxy)octadecane: Similar structure but with a shorter alkyl chain.
Docosane: A saturated hydrocarbon with no vinyl ether linkage.
Octadecyl vinyl ether: Another long-chain alkyl vinyl ether with a shorter alkyl chain.
Uniqueness: 1-(Ethenyloxy)docosane is unique due to its combination of a long alkyl chain and a reactive vinyl ether group. This combination provides both hydrophobic properties and chemical reactivity, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
50698-63-0 |
|---|---|
Molekularformel |
C24H48O |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
1-ethenoxydocosane |
InChI |
InChI=1S/C24H48O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-4-2/h4H,2-3,5-24H2,1H3 |
InChI-Schlüssel |
PSYZZPZSAKLGJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802041.png)

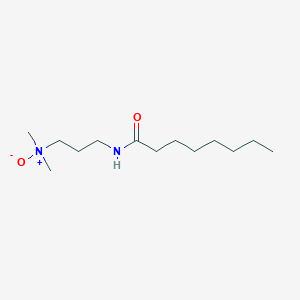
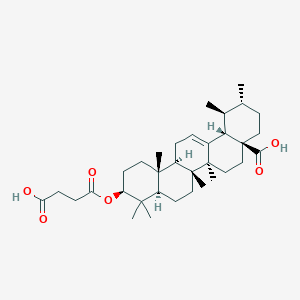
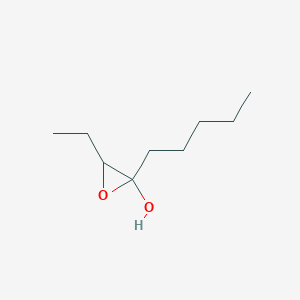
![Ethanaminium, N-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl](3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt](/img/structure/B13802068.png)
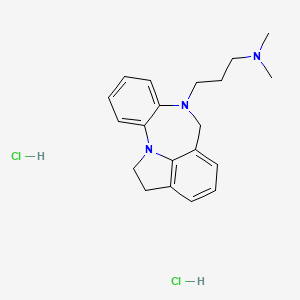

![Dibutyl 2-[[4-chloro-6-[(1,5-dibutoxy-1,5-dioxopentan-2-yl)amino]-1,3,5-triazin-2-yl]amino]pentanedioate](/img/structure/B13802075.png)

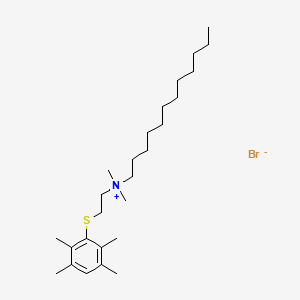
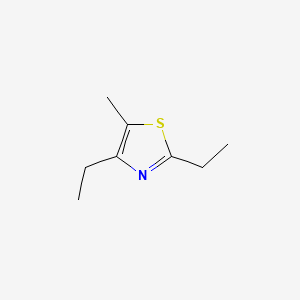

![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
